molecular formula C46H30N6O6 B12764730 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine CAS No. 130189-63-8

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine

Katalognummer: B12764730
CAS-Nummer: 130189-63-8
Molekulargewicht: 762.8 g/mol
InChI-Schlüssel: WYTPZVSRROHZDN-CLKZYXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with a molecular formula of C46H30N6O6 and a molecular weight of 762.781 . This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves several steps. One common method includes the reaction of phthalimide derivatives with acetamido compounds under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the diazocine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.

    Industry: It is used in the development of new materials with specific properties, such as polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in its applications and reactivity.

Eigenschaften

CAS-Nummer

130189-63-8

Molekularformel

C46H30N6O6

Molekulargewicht

762.8 g/mol

IUPAC-Name

2-(1,3-dioxoisoindol-2-yl)-N-[(6Z,12Z)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide

InChI

InChI=1S/C46H30N6O6/c53-39(25-51-43(55)31-15-7-8-16-32(31)44(51)56)47-29-19-21-37-35(23-29)41(27-11-3-1-4-12-27)49-38-22-20-30(24-36(38)42(50-37)28-13-5-2-6-14-28)48-40(54)26-52-45(57)33-17-9-10-18-34(33)46(52)58/h1-24H,25-26H2,(H,47,53)(H,48,54)/b41-35-,42-36-,49-38?,49-41?,50-37?,50-42?

InChI-Schlüssel

WYTPZVSRROHZDN-CLKZYXAHSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C/2=C\3/C(=N/C(=C/4\C(=N2)C=CC(=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)/C7=CC=CC=C7)C=CC(=C3)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C4C=C(C=CC4=N2)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.